GLP-1(28-36)amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

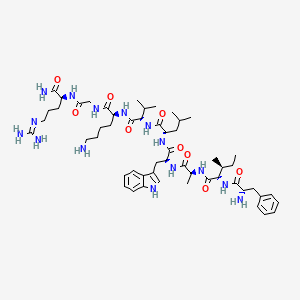

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)/t32-,33-,37-,39-,40-,41-,42-,44-,45-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAZRBWYYBZITR-MJCVNZGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H85N15O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1088.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Bioactive Metabolite: A Technical Guide to GLP-1(28-36)amide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once relegated to the status of an inactive byproduct, the glucagon-like peptide-1 (GLP-1) metabolite, GLP-1(28-36)amide, has emerged as a molecule of significant scientific interest. This nonapeptide, a product of neutral endopeptidase (NEP) 24.11-mediated cleavage of GLP-1, is now recognized for its diverse biological activities, independent of the canonical GLP-1 receptor. This technical guide provides an in-depth exploration of the discovery, origin, and core biological functions of this compound, presenting key experimental findings, detailed methodologies, and a focus on its underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease, endocrinology, and drug development.

Discovery and Origin of this compound

The story of this compound is one of rediscovery. The parent molecule, GLP-1, is a well-established incretin hormone, pivotal in glucose homeostasis.[1][2] Its therapeutic potential is harnessed through GLP-1 receptor agonists for the treatment of type 2 diabetes. The biological activity of GLP-1 is rapidly terminated by dipeptidyl peptidase-4 (DPP-4).[3][4] However, another enzymatic pathway, involving neutral endopeptidase (NEP) 24.11, was identified to cleave GLP-1 and its DPP-4 metabolite, GLP-1(9-36)amide, generating smaller C-terminal fragments.[1]

Initially, these fragments, including the nonapeptide this compound (sequence: Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2), were considered inactive degradation products. However, subsequent research challenged this dogma, revealing that this compound possesses distinct biological activities, particularly in metabolically active tissues like the liver and pancreas.

The generation of this compound is a key step in the metabolic cascade of GLP-1. The process can be visualized as a sequential enzymatic cleavage.

Biological Activities and Therapeutic Potential

A growing body of evidence highlights the multifaceted biological effects of this compound, suggesting its potential as a therapeutic agent for metabolic disorders.

Metabolic Regulation

In vivo studies in animal models of diet-induced obesity have demonstrated that administration of this compound leads to a significant reduction in body weight gain and improves glucose tolerance. Furthermore, it has been shown to decrease hepatic steatosis.

Cytoprotective Effects

This compound exerts protective effects on various cell types, notably pancreatic β-cells and hepatocytes. In models of glucolipotoxicity, the nonapeptide enhances β-cell survival and function. It also protects hepatocytes from oxidative stress.

Signaling Pathways

This compound mediates its effects through intracellular signaling cascades that are distinct from the GLP-1 receptor-mediated pathways. Key among these are the cAMP/PKA and β-catenin signaling pathways.

Upon entering the cell, this compound can stimulate the production of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB and β-catenin. The phosphorylation of β-catenin at Ser675 promotes its stabilization and nuclear translocation, where it can modulate gene expression related to cell survival and proliferation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vivo Effects of this compound Administration in Mice

| Parameter | Model | Treatment | Duration | Outcome | Reference |

| Body Weight Gain | Diet-induced obese mice | 18.5 nmol/kg/day | 9 weeks | Reduced by ~50% vs. control | |

| Fasting Glucose | Diet-induced obese mice | 18.5 nmol/kg/day | 9 weeks | Significantly reduced | |

| Fasting Insulin | Diet-induced obese mice | 18.5 nmol/kg/day | 9 weeks | Significantly reduced | |

| Hepatic Steatosis | Diet-induced obese mice | 18.5 nmol/kg/day | 9 weeks | Significantly reduced | |

| Glucose Disposal | Streptozotocin-induced diabetic mice | 18 nmol/kg/day | 9 weeks | Improved | |

| Pancreatic β-cell mass | Streptozotocin-induced diabetic mice | 18 nmol/kg/day | 9 weeks | Increased |

Table 2: In Vitro Effects of this compound

| Cell Type | Treatment Concentration | Duration | Effect | Reference |

| INS-1 β-cells | 1-10 µM | 2-4 days | Cytoprotective against glucolipotoxicity | |

| Human Islets | 1-10 µM | 2-4 days | Cytoprotective against glucolipotoxicity | |

| Mouse Hepatocytes | 100 nM | 24 hours | Suppression of oxidative stress | |

| INS-1 cells | Not specified | Not specified | Increased cAMP levels and PKA activity | |

| INS-1 cells | Not specified | Not specified | Stimulated β-catenin Ser675 phosphorylation | |

| Rat Islets | Not specified | Not specified | Stimulated β-catenin Ser675 phosphorylation |

Table 3: Pharmacokinetic Properties

| Parameter | Species | Matrix | Value | Reference |

| Half-life (t1/2) | Human | Hepatocytes | 24 min | |

| Half-life (t1/2) | Mouse | Hepatocytes | 13 min |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the characterization of this compound.

Peptide Synthesis and Purification

This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) on a peptide synthesizer. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

In Vivo Animal Studies

A common experimental workflow for in vivo studies investigating the effects of this compound is depicted below.

References

The Biological Function of GLP-1(28-36)amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is a well-established incretin hormone pivotal in glucose homeostasis, making its analogues a cornerstone in the treatment of type 2 diabetes mellitus.[1] Traditionally, the metabolic breakdown of GLP-1 was thought to yield inactive byproducts. However, a growing body of evidence has illuminated the significant biological activities of its C-terminal nonapeptide metabolite, GLP-1(28-36)amide. This technical guide provides an in-depth exploration of the multifaceted biological functions of this compound, its signaling pathways, and the experimental methodologies employed in its study. This molecule, once overlooked, is now emerging as a potential therapeutic agent in its own right, with demonstrated effects on hepatic metabolism, pancreatic β-cell protection, glucose disposal, and cardioprotection, largely independent of the canonical GLP-1 receptor (GLP-1R).[1][2]

Core Biological Functions and Mechanisms

This compound, a product of the cleavage of GLP-1 by neutral endopeptidase (NEP), exerts a range of beneficial metabolic effects.[1][3] Unlike its parent molecule, GLP-1(7-36)amide, which primarily signals through the G-protein coupled GLP-1 receptor, this compound appears to function through GLP-1R-independent mechanisms. Its actions are predominantly linked to mitochondrial-mediated pathways and the activation of the cAMP/PKA/β-catenin signaling cascade.

Pancreatic β-Cell Protection and Function

This compound plays a crucial role in the health and function of pancreatic β-cells. It has been shown to protect these cells from glucolipotoxicity, a major contributor to β-cell dysfunction in type 2 diabetes. The peptide enhances β-cell survival by inhibiting apoptosis and promoting proliferation. Mechanistically, it targets mitochondria, preserving the mitochondrial membrane potential, increasing cellular ATP levels, and inhibiting the release of cytochrome c and subsequent caspase activation.

Hepatic Metabolism and Glucose Homeostasis

In the liver, this compound demonstrates significant insulin-like actions. It suppresses hepatic glucose production by inhibiting the expression of key gluconeogenic enzymes. This effect is associated with the activation of the cAMP/PKA signaling pathway within hepatocytes. Furthermore, the nonapeptide has been shown to ameliorate hepatic steatosis in diet-induced obese mice.

Cardioprotective Effects

Emerging evidence highlights the direct cardioprotective effects of this compound. It has been shown to improve the recovery of left ventricular developed pressure and reduce infarct size in myocardial infarction models. The underlying mechanism involves the activation of pro-survival kinases. In coronary vascular cells, this compound enters via macropinocytosis and binds to mitochondrial trifunctional protein-α (MTPα), which shifts substrate utilization towards glycolysis, increasing ATP production. This rise in ATP activates soluble adenylyl cyclase (sAC), leading to cAMP production and PKA activation, ultimately conferring cytoprotection against oxidative injury.

Neuroprotection

While research is ongoing, initial studies suggest that GLP-1 and its metabolites may have neuroprotective roles, with potential implications for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound

| Cell Type/System | Treatment | Outcome | Quantitative Effect | Reference |

| Isolated Mouse Hepatocytes | 100 nM this compound for 24 hours | Modulation of mitochondrial oxidative metabolism | Suppressed gluconeogenesis | |

| INS-1 β-cells and dispersed human islet cells | 10 μM this compound for 18 hours | Protection against glucolipotoxicity-induced cytotoxicity | Promoted β-cell survival and improved function | |

| INS-1 β-cells | 1-10 μM this compound for 2-4 days | Cytoprotection against glucolipotoxic conditions | Maintained mitochondrial membrane potential, increased ATP, reduced cytochrome C release, caspase activation, and apoptosis | |

| INS-1 cells | 50 nM this compound | CREB Ser133 phosphorylation | Rapid and sustained activation from 5 to 60 minutes | |

| Rat islets | 50 nM this compound | ATF-1 phosphorylation | Activation started at 5 minutes |

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | Treatment | Duration | Outcome | Quantitative Effect | Reference |

| Diet-induced obese mice | 18.5 nmol/kg/day this compound | 9 weeks | Hepatic steatosis | Diminished development of hepatic steatosis | |

| Streptozotocin-induced diabetic mice | 18 nmol/kg this compound once daily | 9 weeks | Pancreatic β-cell mass and proliferation | Increased β-cell mass and proliferation, improved glucose disposal | |

| High-fat diet-fed mice | 18.5 nmol/kg this compound | 6 weeks | Hepatic glucose disposal | Improved hepatic glucose disposal, attenuated glucose production during pyruvate tolerance test | |

| Male C57BL6/J mice | Single administration of this compound for 20 min prior to ischemia | 30 min global ischemia and 40 min reperfusion | Cardiac function recovery | Significantly greater recovery of left ventricular developed pressure (LVDP) compared to vehicle | |

| Diet-induced obese mice | 18.5 nmol/kg body weight per day via mini-osmotic pump | 9 weeks | Body weight and fat mass | Significant decrease in total body weight and a reduction in fat mass |

Signaling Pathways

The biological effects of this compound are mediated through distinct signaling pathways that are independent of the GLP-1 receptor.

Mitochondrial-Mediated Pathway in β-Cells and Hepatocytes

This compound directly targets mitochondria, particularly in stressed cells. This interaction leads to the preservation of mitochondrial integrity and function, which is crucial for cell survival and metabolic regulation.

cAMP/PKA/β-Catenin Signaling Pathway

In both pancreatic β-cells and hepatocytes, this compound has been shown to activate the cAMP/PKA signaling cascade. This leads to the phosphorylation of CREB and the activation of β-catenin, which in turn regulates gene expression related to cell proliferation and metabolism.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

In Vivo Administration in Mice

-

Objective: To assess the long-term metabolic effects of this compound.

-

Animal Model: C57BL/6 mice fed a high-fat diet (60% calories from fat) for 13 weeks.

-

Peptide Administration: Daily intraperitoneal (i.p.) injections of this compound (18.5 nmol/kg body weight) or vehicle (PBS) for 6 weeks.

-

Key Measurements:

-

Body Weight and Food Intake: Measured weekly.

-

Glucose and Pyruvate Tolerance Tests: Performed at 4 and 5 weeks, respectively, after a 16-hour or 6-hour fast. Glucose (1 g/kg) or sodium pyruvate (2 g/kg) is administered via i.p. injection, and blood glucose is monitored at various time points.

-

Gene Expression Analysis: At the end of the study, tissues (e.g., liver) are collected for analysis of gluconeogenic gene expression (e.g., Pck1, G6pc, Ppargc1a) by qPCR.

-

Isolated Hepatocyte Experiments

-

Objective: To investigate the direct effects of this compound on hepatic glucose production.

-

Cell Isolation: Primary hepatocytes are isolated from mice by collagenase perfusion.

-

Treatment: Isolated hepatocytes are treated with this compound (e.g., 100 nM) or vehicle for a specified duration (e.g., 4 or 24 hours).

-

Key Assays:

-

Glucose Output Assay: Hepatocytes are incubated in a glucose-free medium with gluconeogenic substrates (e.g., lactate and pyruvate), and the amount of glucose released into the medium is measured.

-

Western Blotting: To assess the phosphorylation status of key signaling proteins such as PKA targets, CREB, Akt, and FoxO1.

-

β-Cell Viability and Apoptosis Assays

-

Objective: To determine the cytoprotective effects of this compound on pancreatic β-cells under stress.

-

Cell Culture: INS-1 cells or dispersed human islets are cultured.

-

Induction of Stress: Cells are exposed to glucolipotoxic conditions (e.g., high glucose and oleate) or oxidative stress inducers (e.g., tert-butyl hydroperoxide).

-

Treatment: Cells are co-incubated with this compound at various concentrations (e.g., 1-10 μM).

-

Key Assays:

-

Cell Viability Assay: Using methods such as MTT or ATPlite assays.

-

Mitochondrial Membrane Potential Assay: Using fluorescent dyes like JC-1.

-

Caspase Activity Assay: To measure the activity of caspases (e.g., caspase-3/7) as a marker of apoptosis.

-

Cytochrome c Release: Assessed by immunofluorescence microscopy.

-

Experimental Workflow for Investigating Cardioprotection

Conclusion and Future Directions

This compound has transitioned from being considered an inactive metabolite to a bioactive peptide with significant therapeutic potential. Its ability to protect pancreatic β-cells, improve hepatic glucose metabolism, and exert direct cardioprotective effects, all through GLP-1R-independent mechanisms, opens new avenues for drug development. The focus on mitochondrial health and the activation of the cAMP/PKA/β-catenin pathway highlights novel targets for metabolic and cardiovascular diseases.

Future research should aim to unequivocally identify the specific cell surface receptor or transporter for this compound, further elucidate the molecular details of its interaction with mitochondrial proteins, and explore its physiological relevance by determining its endogenous concentrations in various tissues. Additionally, clinical studies are warranted to translate the promising preclinical findings into therapeutic applications for conditions such as type 2 diabetes, non-alcoholic fatty liver disease, and ischemic heart disease.

References

An In-depth Technical Guide to the Mechanism of Action of GLP-1(28-36)amide in Hepatocytes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis, and its therapeutic potential is well-established. However, emerging evidence highlights the bioactivity of its cleavage products, previously considered inactive. This technical guide focuses on GLP-1(28-36)amide, a C-terminal nonapeptide metabolite of GLP-1, and elucidates its mechanism of action in hepatocytes. Unlike its parent molecule, this compound operates through a GLP-1 receptor (GLP-1R)-independent pathway. It readily enters hepatocytes, targets mitochondria, and initiates a signaling cascade that culminates in the suppression of hepatic glucose production, reduction of oxidative stress, and amelioration of hepatic steatosis. This document provides a comprehensive overview of the signaling pathways, quantitative effects, and the experimental methodologies used to uncover these actions, offering a valuable resource for researchers in metabolic diseases.

Core Mechanism of Action in Hepatocytes

The action of this compound in the liver is distinct from canonical GLP-1 signaling. It is characterized by its independence from the GLP-1R, direct entry into hepatocytes, and primary localization to the mitochondria.[1][2][3]

Cellular Uptake and Mitochondrial Targeting

This compound, a cell-permeable nonapeptide, rapidly enters isolated mouse hepatocytes through a GLP-1R-independent mechanism.[2][3] Upon entry, it specifically targets the mitochondria, the central hub for cellular metabolism and energy production. This direct intracellular and organelle-specific action is a key feature that distinguishes it from GLP-1(7-36)amide, which acts on cell surface receptors.

Intracellular Signaling Pathways

This compound modulates hepatic metabolism through two interconnected signaling pathways: the cAMP/PKA pathway and a direct mitochondrial-mediated pathway.

-

cAMP/PKA Signaling Pathway: In primary hepatocytes, this compound treatment leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) content. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. Key PKA targets that are phosphorylated following this compound administration include cAMP response element-binding protein (CREB), ATF-1, and β-catenin. Interestingly, while activation of this pathway by hormones like glucagon typically stimulates gluconeogenesis, this compound uniquely leverages this pathway to repress it.

-

Mitochondrial-Mediated Pathway: By localizing to the mitochondria, this compound directly modulates oxidative phosphorylation. It acts as an antioxidant, reducing levels of reactive oxygen species (ROS) and preserving mitochondrial membrane potential. This action helps maintain cellular ATP levels, inhibits the mitochondrial permeability transition (MPT) pore opening, and protects the cell from oxidative damage, particularly in states of cellular stress like glucolipotoxicity.

Physiological Effects in Hepatocytes

The signaling activities of this compound translate into significant physiological effects on hepatic glucose and lipid metabolism.

Suppression of Hepatic Gluconeogenesis

A primary effect of this compound is the potent suppression of hepatic glucose production. This is achieved by inhibiting the expression of key gluconeogenic genes, including Phosphoenolpyruvate carboxykinase (Pck1) and Glucose-6-phosphatase (G6pc). Furthermore, it represses the expression of the transcriptional coactivator Ppargc1a (PGC-1α), a master regulator of hepatic gluconeogenesis.

Reduction of Oxidative Stress

This compound demonstrates significant antioxidant properties. In primary mouse hepatocytes, treatment with 100 nM this compound inhibits the increase in ROS levels induced by pro-oxidants and prevents the associated decrease in cellular ATP levels.

Amelioration of Hepatic Steatosis

In animal models of diet-induced obesity, administration of this compound diminishes the development of hepatic steatosis. This is achieved by inhibiting the accumulation of liver triglycerides.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in key in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Hepatocytes

| Parameter Measured | Cell Type | Treatment | Result | Citation |

| Gluconeogenesis | Primary Mouse Hepatocytes | 100 nM this compound, 24h | Direct modulation of mitochondrial oxidative metabolism | |

| Gene Expression | Primary Mouse Hepatocytes | This compound | Reduced expression of Pck1, G6pc, Ppargc1a | |

| cAMP Levels | Primary Mouse Hepatocytes | This compound | Increased intracellular cAMP content | |

| Protein Phosphorylation | HepG2 cells | This compound | Time-dependent increase in phosphorylation of CREB, ATF-1, β-catenin | |

| Oxidative Stress | Primary Mouse Hepatocytes | 100 nM this compound | Inhibition of t-BHP-induced ROS increase | |

| ATP Levels | Primary Mouse Hepatocytes | 100 nM this compound | Inhibition of H₂O₂-induced ATP decrease | |

| Half-life | Human Hepatocytes | This compound | t₁/₂ = 24 min | |

| Half-life | Mouse Hepatocytes | This compound | t₁/₂ = 13 min |

Table 2: In Vivo Effects of this compound in Mouse Models

| Parameter Measured | Animal Model | Treatment | Result | Citation |

| Hepatic Steatosis | Diet-induced Obese Mice | 18.5 nmol/kg/day, 9 weeks | Diminished development of hepatic steatosis | |

| Hepatic Triglycerides | Very High-Fat Diet Mice | 18.5 nmol/kg/day infusion | Decreased hepatic triglyceride levels | |

| Body Weight Gain | High-Fat Diet Mice | 18.5 nmol/kg/day | Significant reduction in body weight gain | |

| Pyruvate Tolerance | High-Fat Diet Mice | 18.5 nmol/kg, 6 weeks | Drastically attenuated glucose production | |

| Hepatic Gene Expression | High-Fat Diet Mice | This compound | Reduced expression of Pck1, G6pc, Ppargc1a | |

| PKA Target Phosphorylation | High-Fat Diet Mice | This compound | Increased phosphorylation of PKA targets in liver tissue |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

Isolation and Culture of Primary Mouse Hepatocytes

-

Animal Model: C57BL/6 mice are used.

-

Anesthesia: Mice are anesthetized via intraperitoneal injection of a suitable anesthetic.

-

Perfusion: The liver is perfused in situ through the portal vein. The initial perfusion is with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing EGTA to disrupt cell junctions. This is followed by a second perfusion with a collagenase solution (e.g., Type IV collagenase in Williams' Medium E) to digest the extracellular matrix.

-

Cell Isolation: After perfusion, the liver is excised, and the cell suspension is gently dispersed in culture medium.

-

Purification: The cell suspension is filtered through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Hepatocytes are then purified from non-parenchymal cells by a series of low-speed centrifugation steps.

-

Plating and Culture: Viable hepatocytes are counted (e.g., using Trypan Blue exclusion) and plated on collagen-coated culture dishes. Cells are allowed to attach for several hours before the medium is changed to remove dead cells. Experiments are typically conducted within 24-48 hours of isolation.

Hepatic Glucose Production Assay

-

Cell Culture: Primary hepatocytes are cultured as described above.

-

Starvation: Cells are washed with PBS and incubated in a glucose-free medium (e.g., DMEM without glucose, supplemented with sodium pyruvate and lactate) for a defined period to deplete glycogen stores and induce a gluconeogenic state.

-

Treatment: The starvation medium is replaced with fresh glucose-free medium containing the gluconeogenic substrates (e.g., lactate and pyruvate) along with this compound at the desired concentrations. Control wells receive vehicle.

-

Incubation: Cells are incubated for a specified time (e.g., 3-6 hours).

-

Glucose Measurement: At the end of the incubation, an aliquot of the culture medium is collected, and the glucose concentration is measured using a commercially available glucose oxidase assay kit.

-

Normalization: Glucose production is normalized to the total protein content of the cells in each well, determined by a protein assay (e.g., BCA assay).

Western Blotting for Protein Phosphorylation

-

Cell Treatment and Lysis: Hepatocytes (primary or cell lines like HepG2) are treated with this compound for various time points. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-CREB, phospho-PKA substrates) and total protein antibodies for normalization.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

-

Treatment and RNA Extraction: Hepatocytes or liver tissue from treated animals are collected. Total RNA is extracted using a commercial kit (e.g., TRIzol reagent or RNeasy kit).

-

RNA Quality and Quantification: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

-

Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. Specific primers for target genes (Pck1, G6pc, Ppargc1a) and a housekeeping gene (e.g., Actb or Gapdh) for normalization are used.

-

Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.

Visualizations

References

- 1. This compound, a Long Ignored Peptide Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLP-1-derived nonapeptide this compound targets to mitochondria and suppresses glucose production and oxidative stress in isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phoenixpeptide.com [phoenixpeptide.com]

The Intracellular Signaling of GLP-1(28-36)amide: A Technical Guide to the cAMP/PKA Pathway and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1), a cornerstone of incretin-based therapies for type 2 diabetes, undergoes enzymatic cleavage to produce smaller metabolites. Among these, GLP-1(28-36)amide, a C-terminal nonapeptide, has emerged from a history of being considered inactive to a molecule of significant biological interest.[1][2] Accumulating evidence indicates that this compound exerts pleiotropic effects, including cytoprotection in pancreatic β-cells, amelioration of hepatic steatosis, and cardioprotection, largely independent of the canonical GLP-1 receptor (GLP-1R).[1][2][3] This technical guide delves into the core signaling pathways of this compound, with a specific focus on its interaction with the cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) signaling cascade. It aims to provide a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual pathway representations to facilitate further research and drug development efforts in this area.

Introduction: A Paradigm Shift for a GLP-1 Metabolite

GLP-1(7-36)amide is renowned for its insulinotropic effects, mediated through the G-protein coupled receptor, GLP-1R, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP. However, the rapid degradation of GLP-1 by enzymes like dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP) generates various smaller fragments. This compound, a product of NEP cleavage, was initially overlooked. Recent investigations, however, have illuminated its distinct biological activities that are not reliant on GLP-1R activation. This peptide has been shown to readily enter cells, particularly under conditions of cellular stress, and localize to mitochondria, suggesting a novel intracellular mechanism of action.

The cAMP/PKA Signaling Pathway in this compound Action

Contrary to what might be expected from a GLP-1R-independent mechanism, several studies have demonstrated that this compound can elevate intracellular cAMP levels and activate PKA. This suggests a non-canonical mode of cAMP/PKA pathway engagement.

Evidence for cAMP/PKA Activation

In pancreatic β-cells and hepatocytes, administration of this compound has been shown to increase cAMP levels and the phosphorylation of PKA targets. For instance, in primary hepatocytes, this compound treatment was associated with increased cAMP content and phosphorylation of PKA substrates. This activation is linked to several beneficial downstream effects, including the regulation of gene expression related to gluconeogenesis and the activation of pro-survival pathways.

Downstream Effectors

The activation of PKA by this compound leads to the phosphorylation of key downstream targets, including:

-

cAMP Response Element-Binding Protein (CREB): Phosphorylation of CREB at Serine 133 is a hallmark of PKA activation. Studies have shown that this compound treatment increases the phosphorylation of CREB.

-

β-Catenin: this compound has been demonstrated to stimulate the phosphorylation of β-catenin at Serine 675, a PKA-dependent site, leading to the activation of the Wnt/β-catenin signaling pathway. This has implications for β-cell proliferation and survival.

The following diagram illustrates the proposed cAMP/PKA signaling pathway activated by this compound.

Mitochondrial-Centric Signaling: An Alternative and Complementary Pathway

A significant body of evidence points towards the mitochondria as a primary target of this compound. This peptide has been shown to enter cells and accumulate in the mitochondria, where it exerts protective effects, particularly under conditions of oxidative stress.

Key Mitochondrial Effects

-

Preservation of Mitochondrial Membrane Potential: this compound helps to maintain the mitochondrial membrane potential, which is crucial for ATP synthesis and overall mitochondrial health.

-

Reduction of Oxidative Stress: The peptide acts as an antioxidant, reducing the levels of reactive oxygen species (ROS) within the mitochondria.

-

Inhibition of Apoptosis: By stabilizing mitochondrial function, this compound inhibits the release of pro-apoptotic factors like cytochrome c and reduces the activation of caspases.

-

Modulation of Mitochondrial Metabolism: In hepatocytes, this compound has been shown to modulate mitochondrial oxidative metabolism and suppress excessive gluconeogenesis.

The following diagram depicts the mitochondrial-centric signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro studies on this compound.

Table 1: In Vivo Studies

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Diet-induced obese mice | 18.5 nmol/kg/day this compound | 9 weeks | Diminished development of hepatic steatosis. | |

| High-fat diet-fed mice | 18.5 nmol/kg this compound | 6 weeks | Improved hepatic glucose disposal, associated with increased cAMP levels and PKA target phosphorylation. | |

| Streptozotocin-induced diabetic mice | 18 nmol/kg this compound (intraperitoneal injection, once daily) | 9 weeks | Increased pancreatic β-cell mass and proliferation. | |

| Diet-induced obese mice | 18.5 nmol/kg/day this compound infusion | 3-11 weeks | Significant decrease in total body weight and reduction in fat mass. |

Table 2: In Vitro Studies

| Cell Type | Treatment | Duration | Key Findings | Reference |

| Isolated mouse hepatocytes | 100 nM this compound | 24 hours | Modulated mitochondrial oxidative metabolism and suppressed gluconeogenesis. | |

| INS-1 cells and dispersed human islet cells | 10 µM this compound | 18 hours | Promoted β-cell survival and improved function against glucolipotoxicity. | |

| INS-1 cells and rat primary pancreatic islet cells | Not specified | Not specified | Stimulated β-catenin Ser675 phosphorylation, increased cellular cAMP levels, and PKA activity. | |

| Primary hepatocytes | 100 nmol/l this compound | 4 hours | Increased phosphorylation of PKA targets. | |

| Primary mouse hepatocytes and H-4-II-E hepatoma cells | 100 nM this compound | Not specified | Inhibited decreases in ATP levels and increases in ROS levels. |

Experimental Protocols

cAMP Level Measurement Assay (Homogeneous Bioluminescent Assay)

This protocol is a generalized procedure based on commercially available kits like the cAMP-Glo™ Assay.

Objective: To quantify intracellular cAMP levels in response to this compound treatment.

Materials:

-

Cells of interest (e.g., INS-1, primary hepatocytes)

-

Cell culture medium and reagents

-

This compound

-

cAMP-Glo™ Assay Kit (or equivalent)

-

White-walled, clear-bottom 96-well or 384-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled multi-well plate at a predetermined optimal density and culture overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in an appropriate buffer. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control and a positive control (e.g., Forskolin). Incubate for the desired time at 37°C.

-

Cell Lysis and cAMP Detection:

-

Add the cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release cAMP.

-

Add the cAMP Detection Solution containing PKA to each well. The cAMP present will stimulate PKA activity, leading to the depletion of ATP.

-

-

Luminescence Reading: Add the Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction. Read the luminescence on a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the cAMP concentration. Calculate the cAMP concentration in each sample by comparing the signal to a standard curve generated with known cAMP concentrations.

PKA Activity Assay (In Vitro Kinase Assay)

This protocol is a generalized procedure based on commercially available ELISA-based kits.

Objective: To measure the enzymatic activity of PKA in cell lysates after treatment with this compound.

Materials:

-

Cell lysates from control and this compound-treated cells

-

PKA Kinase Activity Assay Kit (containing PKA substrate-coated plates, ATP, anti-phospho-PKA substrate antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors and determine the protein concentration.

-

Kinase Reaction:

-

Add equal amounts of protein from each cell lysate to the wells of the PKA substrate-coated microplate.

-

Initiate the phosphorylation reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 90 minutes) to allow PKA in the lysates to phosphorylate the substrate on the plate.

-

-

Detection:

-

Wash the wells to remove ATP and cell lysate.

-

Add a phospho-specific primary antibody that recognizes the phosphorylated PKA substrate and incubate.

-

Wash the wells and add an HRP-conjugated secondary antibody and incubate.

-

Wash the wells and add TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.

-

-

Absorbance Reading: Stop the reaction by adding a stop solution (which turns the color to yellow) and read the absorbance at 450 nm.

-

Data Analysis: The absorbance is directly proportional to the PKA activity in the sample. Compare the activity in treated samples to the control.

The following diagram provides a high-level overview of a typical experimental workflow for assessing this compound's effect on the cAMP/PKA pathway.

Conclusion and Future Directions

The metabolite this compound represents a fascinating departure from the canonical, receptor-mediated actions of its parent peptide. Its ability to enter cells and engage with intracellular signaling networks, including the cAMP/PKA pathway and mitochondrial function, opens up new avenues for therapeutic development. While evidence strongly supports the activation of cAMP/PKA signaling, the precise mechanism by which this intracellular peptide stimulates this cascade remains an area of active investigation. The potential for compartmentalized signaling, perhaps at the mitochondrial level, is an intriguing possibility that warrants further exploration.

For drug development professionals, the GLP-1R-independent actions of this compound offer the potential to design therapeutics that bypass the limitations or side effects associated with GLP-1R agonists. Understanding the nuances of its intracellular signaling is paramount to harnessing its full therapeutic potential for metabolic diseases and beyond. Future research should focus on identifying the specific cellular uptake mechanisms, elucidating the direct molecular targets of this compound within the cell, and further clarifying the interplay between its effects on mitochondrial bioenergetics and the activation of cytosolic signaling cascades like the cAMP/PKA pathway.

References

The Crosstalk Between Wnt Signaling and GLP-1(28-36)amide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the intricate relationship between the Wingless-related integration site (Wnt) signaling pathway and the glucagon-like peptide-1 (GLP-1) derived nonapeptide, GLP-1(28-36)amide. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for metabolic diseases.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathways are a group of highly conserved signal transduction pathways crucial for embryonic development, cell fate specification, proliferation, and migration.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Wnt signaling is broadly categorized into two main branches: the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.

The Canonical Wnt/β-catenin Pathway: In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][2] The binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (Dvl), which disrupts the destruction complex.[2][3] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to regulate the expression of target genes, such as Cyclin D1 and c-myc, which are involved in cell proliferation.

The Non-Canonical Pathways: These pathways operate independently of β-catenin and include the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway. The PCP pathway regulates cytoskeletal organization and cell polarity, while the Wnt/Ca2+ pathway modulates intracellular calcium levels.

This compound: A Bioactive Metabolite

This compound is a C-terminal nonapeptide fragment of GLP-1, produced by the cleavage of GLP-1 by neutral endopeptidase (NEP). Initially considered an inactive metabolite, recent studies have unveiled its diverse biological activities, including cytoprotective effects on pancreatic β-cells, amelioration of hepatic steatosis, and improvement of glucose disposal. Notably, many of these effects appear to be mediated independently of the classical GLP-1 receptor.

The Intersection: this compound and Wnt/β-catenin Signaling

Emerging evidence strongly suggests that this compound exerts some of its beneficial effects through the activation of the canonical Wnt/β-catenin signaling pathway. This interaction is particularly relevant in the context of pancreatic β-cell function and survival.

Mechanism of Action

In vitro studies using the rat insulinoma INS-1 cell line and primary pancreatic islet cells have demonstrated that this compound stimulates the phosphorylation of β-catenin at serine 675 (Ser675). This phosphorylation event is crucial as it promotes the nuclear accumulation of β-catenin and subsequent activation of Wnt target genes. This activation is mediated through an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). Inhibition of PKA has been shown to attenuate the stimulatory effect of this compound on β-catenin Ser675 phosphorylation.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Wnt/β-catenin Signaling

| Parameter | Cell Type | Concentration | Duration | Observed Effect | Reference |

| β-catenin Ser675 Phosphorylation | INS-1 cells, rat islets | 50 nM | 60 min | Increased phosphorylation | |

| Nuclear β-catenin Accumulation | INS-1 cells | 50 nM | 1 hour | Increased nuclear content | |

| cAMP Levels | INS-1 cells | 50 nM | 30 min | Increased | |

| PKA Activity | INS-1 cells | 50 nM | 30 min | Increased | |

| Cyclin D1 Expression | INS-1 cells | Not specified | 48 hours | Increased | |

| β-cell Survival | INS-1 cells, human islets | 10 µM | 18 hours | Promoted survival against glucolipotoxicity |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosage | Duration | Observed Effect | Reference |

| Streptozotocin-induced diabetic mice | 18 nmol/kg (i.p. daily) | 9 weeks | Increased β-cell mass and proliferation, improved glucose disposal | |

| Streptozotocin-induced diabetic mice | 18 nmol/kg (i.p. daily) | 9 weeks | Reduced fasting glucose from ~17 mM to ~12 mM | |

| High-fat diet-fed mice | 18.5 nmol/kg (daily) | 6 weeks | Improved hepatic glucose disposal |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Cell Culture

-

INS-1 Rat Insulinoma Cells: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to attach before treatment with this compound.

-

Primary Pancreatic Islets: Islets are isolated from rodents by collagenase digestion of the pancreas, followed by purification using a density gradient. Isolated islets are cultured overnight in supplemented RPMI-1640 medium before experimental treatments.

Western Blotting for β-catenin and Cyclin D1

-

Cell Lysis: Treated and control cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-β-catenin (Ser675), total β-catenin, Cyclin D1, or a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels.

cAMP Assay

-

Cell Treatment: Cells are seeded in multi-well plates and treated with this compound or control vehicle for the specified duration.

-

Lysis and Assay: Intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions. The assay is typically performed in the presence of a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation.

In Vivo Streptozotocin-Induced Diabetes Model

-

Induction of Diabetes: Male mice (e.g., C57BL/6) receive multiple low doses of streptozotocin (STZ) dissolved in citrate buffer via intraperitoneal (i.p.) injection to induce β-cell damage and hyperglycemia.

-

Treatment: Once diabetes is established (confirmed by blood glucose measurements), mice are treated daily with i.p. injections of this compound or a vehicle control.

-

Monitoring: Body weight and blood glucose levels are monitored regularly. At the end of the treatment period, glucose tolerance tests may be performed.

-

Tissue Analysis: Pancreata are harvested for histological analysis of β-cell mass and proliferation (e.g., insulin and Ki67 staining).

Conclusion and Future Directions

The discovery of this compound's ability to activate the canonical Wnt/β-catenin signaling pathway opens new avenues for therapeutic intervention in diseases characterized by β-cell dysfunction, such as type 2 diabetes. This interaction provides a mechanistic explanation for some of the observed beneficial effects of this peptide. Future research should focus on identifying the specific cell surface receptor or transporter responsible for mediating the effects of this compound and further elucidating the downstream consequences of Wnt pathway activation in different cell types. A deeper understanding of this novel signaling axis will be critical for the development of targeted and effective therapies.

References

GLP-1(28-36)amide: A Technical Guide to a Bioactive GLP-1 Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1), an incretin hormone pivotal in glucose homeostasis, has become a cornerstone in the treatment of type 2 diabetes mellitus.[1] Its therapeutic potential is primarily mediated through the GLP-1 receptor (GLP-1R), leading to glucose-dependent insulin secretion, suppression of glucagon, and other beneficial metabolic effects.[2][3][4] However, the biological activity of GLP-1 extends beyond its intact form. The metabolite GLP-1(28-36)amide, a nonapeptide with the sequence FIAWLVKGRamide, was historically considered an inactive byproduct.[1] Emerging evidence now challenges this view, revealing that this compound possesses distinct biological activities that are independent of the classical GLP-1R, opening new avenues for therapeutic exploration.

This technical guide provides a comprehensive overview of this compound, summarizing its formation, biological functions, and mechanisms of action. It includes detailed experimental protocols and quantitative data from key studies to serve as a resource for researchers in the field.

Formation and Metabolism

This compound is not a direct product of GLP-1(7-36)amide degradation by dipeptidyl peptidase-4 (DPP-IV), the primary inactivating enzyme for GLP-1. Instead, it is generated from the cleavage of GLP-1(7-36)amide or its DPP-IV metabolite, GLP-1(9-36)amide, by neutral endopeptidase 24.11 (NEP 24.11 or neprilysin). NEP is widely distributed in various tissues, including endothelial cells, cardiac cells, and renal epithelial cells.

The nonapeptide itself is subject to further metabolism. In vitro studies using mouse and human hepatocytes have shown that this compound is rapidly cleaved at its N-terminus, yielding smaller fragments. This metabolic instability is an important consideration for in vivo studies and therapeutic development.

Metabolic Pathway of this compound

Caption: Formation of this compound from GLP-1 precursors.

Biological Activities and Mechanisms of Action

This compound exerts a range of biological effects, primarily through GLP-1R-independent mechanisms. Its actions are often cytoprotective and are particularly evident in stressed cells. A key feature of its mechanism is its ability to enter cells and target mitochondria.

Key Biological Effects of this compound:

-

Pancreatic β-cell Protection : It protects pancreatic β-cells from glucolipotoxicity-induced apoptosis and promotes β-cell survival and proliferation.

-

Hepatic Metabolism : In hepatocytes, it suppresses oxidative stress and reduces hepatic glucose production by downregulating gluconeogenic genes.

-

Cardioprotection : It has been shown to have direct cardioprotective effects, improving recovery from ischemia-reperfusion injury.

-

Weight Management : In diet-induced obese mouse models, administration of this compound has been shown to inhibit weight gain.

-

Neuroprotection : While the broader GLP-1 system has demonstrated neuroprotective effects, specific research on this compound in this area is still developing.

Signaling Pathways

Two primary signaling pathways have been identified for this compound: a mitochondrial-mediated pathway and the cAMP/PKA/β-catenin pathway.

-

Mitochondrial-Mediated Pathway : this compound can enter cells and localize to mitochondria. There, it helps to preserve the mitochondrial membrane potential, inhibit the mitochondrial permeability transition (MPT) pore, reduce the release of cytochrome c, and decrease caspase activation, ultimately leading to reduced apoptosis. It also acts as an antioxidant, reducing reactive oxygen species (ROS) levels.

-

cAMP/PKA/β-catenin Pathway : In pancreatic β-cells and hepatocytes, this compound has been shown to increase intracellular cyclic adenosine monophosphate (cAMP) levels and activate Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets such as cAMP response element-binding protein (CREB) and β-catenin. The activation of the Wnt/β-catenin signaling pathway is associated with increased cell survival and proliferation.

Signaling Pathway of this compound

Caption: this compound signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Studies

| Cell Type | Treatment Concentration | Duration | Observed Effect | Reference |

| INS-1 β-cells & Human Islets | 1-10 µM | 2-4 days | Cytoprotection against glucolipotoxicity. | |

| INS-1 β-cells & Rat Islets | 50 nM | 30 min | Increased cAMP levels and PKA activity. | |

| Mouse Hepatocytes & HepG2 cells | 100 nM | 30 min | Increased cAMP levels and PKA substrate phosphorylation. | |

| Mouse Hepatocytes & HepG2 cells | 100 nM | 8 hours | Reduced expression of gluconeogenic genes (Pck1, G6pc). | |

| Mouse Hepatocytes & H-4-II-E cells | 100 nM | Not specified | Inhibited H₂O₂-induced ATP decrease and t-BHP-induced ROS increase. | |

| Dispersed Human Islet Cells | 10 µM | 18 hours | Promoted β-cell survival against cytotoxicity. |

Table 2: In Vivo Studies (Mouse Models)

| Mouse Model | Dosage | Duration | Key Findings | Reference |

| Diet-induced Obese | 18.5 nmol/kg/day | 9 weeks | Diminished hepatic steatosis. | |

| Diet-induced Obese | 18.5 nmol/kg/day | 6 weeks | Improved hepatic glucose disposal. | |

| Diet-induced Obese (HFD) | 18.5 nmol/kg/day | 6 weeks | Reduced body weight gain; improved pyruvate tolerance; reduced hepatic gluconeogenic gene expression. | |

| Streptozotocin-induced Diabetic | 18 nmol/kg/day | 9 weeks | Increased pancreatic β-cell mass and proliferation; improved glucose disposal. | |

| Myocardial Ischemia-Reperfusion | Not specified | 20 min pre-ischemia | Significantly greater recovery of left ventricular developed pressure. |

Table 3: Pharmacokinetic Parameters

| Species | System | Half-life (t₁/₂) | Reference |

| Mouse | Hepatocytes | 13 minutes | |

| Human | Hepatocytes | 24 minutes |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

In Vitro β-cell Protection Assay

-

Objective : To assess the cytoprotective effects of this compound against glucolipotoxicity.

-

Cell Lines : INS-1 β-cells or dispersed human islets.

-

Protocol :

-

Culture cells in standard media.

-

Induce glucolipotoxicity by incubating cells in media containing high glucose (e.g., 30 mM) and a saturated fatty acid (e.g., 0.3 mM oleate) for 48 hours.

-

Treat experimental groups with varying concentrations of this compound (e.g., 1-10 µM) concurrently with the glucolipotoxic media.

-

Assess cell viability using methods such as the ATPlite assay, which measures cellular ATP levels.

-

Measure apoptosis through TUNEL staining or by quantifying caspase activity (e.g., pan-caspase activity assay).

-

Evaluate mitochondrial membrane potential using fluorescent probes like JC-1.

-

-

Expected Outcome : this compound treatment is expected to increase cell viability, reduce apoptosis, and preserve mitochondrial membrane potential compared to untreated, stressed cells.

In Vivo Glucose and Pyruvate Tolerance Tests in Mice

-

Objective : To evaluate the effect of this compound on glucose disposal and hepatic glucose production.

-

Animal Model : High-fat diet-fed C57BL/6 mice.

-

Protocol :

-

Administer this compound (e.g., 18.5 nmol/kg) or vehicle (PBS) via intraperitoneal injection daily for a specified period (e.g., 6 weeks).

-

Glucose Tolerance Test (GTT) : Fast mice for 16 hours. Administer an intraperitoneal injection of glucose (1 g/kg body weight). Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection to measure blood glucose levels.

-

Pyruvate Tolerance Test (PTT) : Fast mice for 6 hours. Administer an intraperitoneal injection of sodium pyruvate (2 g/kg body weight). Collect blood samples at the same time points as the GTT to measure blood glucose levels, which reflects hepatic gluconeogenesis.

-

-

Expected Outcome : this compound treatment is expected to improve glucose clearance in the GTT and significantly attenuate the rise in blood glucose during the PTT.

Experimental Workflow for In Vivo Studies

Caption: Workflow for assessing metabolic effects of this compound in vivo.

Conclusion and Future Directions

The growing body of evidence strongly indicates that this compound is a biologically active metabolite with therapeutic potential. Its unique, GLP-1R-independent mechanism of action, particularly its ability to target mitochondria and activate pro-survival signaling pathways, distinguishes it from its parent molecule, GLP-1. These properties make it an attractive candidate for conditions characterized by cellular stress and mitochondrial dysfunction, such as type 2 diabetes, hepatic steatosis, and cardiovascular disease.

Future research should focus on several key areas:

-

Receptor Identification : The receptor or transporter responsible for the cellular uptake of this compound remains to be identified.

-

Pharmacokinetics and Stability : Developing more stable analogs of this compound is crucial to overcoming its rapid in vivo degradation and enhancing its therapeutic utility.

-

Clinical Relevance : Translating the promising preclinical findings into human studies is the ultimate goal to validate its efficacy and safety in patient populations.

Understanding the non-canonical effects of GLP-1 metabolites like this compound will not only provide deeper insights into the pleiotropic effects of the GLP-1 system but may also lead to the development of novel therapeutics for metabolic and degenerative diseases.

References

- 1. This compound, a Long Ignored Peptide Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. This compound, the Glucagon-like peptide-1 metabolite: friend, foe, or pharmacological folly? - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. researchgate.net [researchgate.net]

The Physiological Role of Endogenous GLP-1(28-36)amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is a well-established incretin hormone with crucial roles in glucose homeostasis, making it a cornerstone of type 2 diabetes mellitus (T2DM) therapeutics. While the full-length active form, GLP-1(7-36)amide, and its analogues have been extensively studied, recent research has unveiled significant biological activity in its C-terminal metabolite, GLP-1(28-36)amide. Initially dismissed as an inactive byproduct of neutral endopeptidase (NEP) cleavage, emerging evidence demonstrates that this nonapeptide (FIAWLVKGRamide) possesses a unique physiological profile, acting through distinct, GLP-1 receptor (GLP-1R)-independent mechanisms. This technical guide provides an in-depth exploration of the physiological roles of endogenous this compound, its signaling pathways, and the experimental methodologies used to elucidate its function, offering a valuable resource for researchers and drug development professionals.

Formation and Metabolism

GLP-1(7-36)amide is rapidly degraded by dipeptidyl peptidase-IV (DPP-IV) to GLP-1(9-36)amide. Both GLP-1(7-36)amide and GLP-1(9-36)amide are substrates for neutral endopeptidase (NEP 24.11), which cleaves these peptides to generate this compound.[1][2] NEP is widely distributed in various tissues, including endothelial cells, vascular smooth muscle cells, cardiac cells, and renal epithelial cells.[1][2] The plasma half-life of this compound is longer in human hepatocytes (t½ = 24 min) compared to mouse hepatocytes (t½ = 13 min).[1] Further metabolism of this compound can occur in hepatocytes, yielding smaller fragments like GLP-1(29-36)amide and GLP-1(31-36)amide.

Core Physiological Roles and Mechanisms

This compound exerts its effects in a pleiotropic manner, influencing various metabolic and cellular processes, primarily through GLP-1R-independent pathways. Its actions are largely attributed to its ability to target mitochondria and activate the cAMP/PKA signaling cascade.

Metabolic Regulation

Hepatic Glucose Metabolism: this compound plays a significant role in regulating hepatic glucose production. In high-fat diet (HFD)-fed mice, administration of this compound improves hepatic glucose disposal and attenuates glucose production during a pyruvate tolerance test. This is associated with the reduced expression of key gluconeogenic genes, including Pck1, G6pc, and Ppargc1a. In isolated primary hepatocytes, this compound directly suppresses glucose production. Mechanistically, these effects are linked to the activation of the cAMP/PKA signaling pathway, leading to the phosphorylation of cAMP response element-binding protein (CREB) and ATF-1.

Glycemic Control and Body Weight: In streptozotocin (STZ)-induced diabetic mice, this compound treatment improves glucose disposal. In diet-induced obese mice, it has been shown to reduce weight gain and ameliorate hyperglycemia and hyperinsulinemia. The reduction in body weight is primarily due to a decrease in fat mass.

Cellular Protection

Pancreatic β-cell Protection: this compound exhibits cytoprotective effects on pancreatic β-cells. In vitro, it protects INS-1 β-cells and human islets from glucolipotoxicity-induced apoptosis by preserving mitochondrial membrane potential, increasing cellular ATP levels, and inhibiting cytochrome c release and caspase activation. This protective effect is independent of the GLP-1R. In STZ-induced diabetic mice, this compound treatment increases pancreatic β-cell mass and proliferation. The underlying mechanism involves the activation of the cAMP/PKA/β-catenin signaling pathway.

Cardioprotection: this compound has demonstrated direct cardioprotective effects. In an ex vivo model of ischemia-reperfusion injury in isolated mouse hearts, it improves the recovery of left ventricular developed pressure (LVDP) and reduces infarct size. These effects are mediated, at least in part, by the activation of pro-survival kinases and soluble adenylyl cyclase, leading to an increase in cAMP.

Neuroprotection: While direct evidence for the neuroprotective role of endogenous this compound is still emerging, the broader family of GLP-1 peptides and their agonists have shown neuroprotective efficacy in preclinical models of stroke, Alzheimer's disease, and Parkinson's disease. Given its ability to cross cellular membranes and modulate mitochondrial function, it is plausible that this compound contributes to these neuroprotective effects.

Data Presentation

Table 1: In Vivo Effects of this compound Administration in Animal Models

| Animal Model | Treatment Protocol | Key Findings | Reference |

| High-Fat Diet (HFD)-fed Mice | 18.5 nmol/kg/day via mini-osmotic pump for 3-11 weeks | - Reduced weight gain (50% of control) - Decreased fat mass - Ameliorated hyperglycemia and hyperinsulinemia | |

| HFD-fed Mice | 18.5 nmol/kg intraperitoneally daily for 6 weeks | - Improved pyruvate tolerance - Reduced hepatic expression of Pck1, G6pc, Ppargc1a | |

| Streptozotocin (STZ)-induced Diabetic Mice | 18 nmol/kg intraperitoneally once daily for 9 weeks | - Improved glucose disposal - Increased pancreatic β-cell mass and proliferation | |

| Male C57BL6/J Mice (Ischemia-Reperfusion) | 20-minute perfusion with this compound | - Significantly greater recovery of left ventricular developed pressure (LVDP) - Reduced infarct size |

Table 2: In Vitro Effects of this compound

| Cell Type | Treatment Conditions | Key Findings | Reference |

| Isolated Mouse Hepatocytes | 10-100 nM for 3.5 hours | - Suppressed glucose production | |

| Isolated Mouse Hepatocytes / H4IIE cells | 10-100 nM for 24 hours with H₂O₂ or t-butyl hydroperoxide | - Decreased reactive oxygen species formation - Protected cellular ATP levels | |

| INS-1 β-cells and Human Islets | 1-10 µM for 2-4 days under glucolipotoxic conditions | - Protected mitochondrial membrane potential - Increased cellular ATP levels - Reduced cytochrome c release, caspase activation, and apoptosis | |

| INS-1 β-cells | 50 nM for up to 60 minutes | - Increased cAMP levels and PKA activity - Stimulated β-catenin Ser⁶⁷⁵ phosphorylation - Increased CREB and ATF-1 phosphorylation |

Experimental Protocols

In Vivo Experiments

1. High-Fat Diet (HFD)-Induced Obesity Mouse Model:

-

Animals: Male C57BL/6 mice.

-

Diet: Fed a high-fat diet (e.g., 60% kcal from fat) for 13 weeks to induce obesity and insulin resistance.

-

Treatment: this compound (18.5 nmol/kg body weight) administered daily via intraperitoneal (i.p.) injection for 6 weeks.

-

Assessments:

-

Pyruvate Tolerance Test: Mice are fasted for 6 hours, followed by an i.p. injection of sodium pyruvate (2 g/kg body weight). Blood glucose is measured at various time points.

-

Gene Expression Analysis: Livers are harvested, and RNA is extracted to quantify the expression of gluconeogenic genes (Pck1, G6pc, Ppargc1a) using quantitative real-time PCR.

-

Western Blotting: Liver protein extracts are used to assess the phosphorylation status of PKA targets like CREB and ATF-1.

-

2. Streptozotocin (STZ)-Induced Diabetes Mouse Model:

-

Induction of Diabetes: Mice receive multiple low doses of STZ (e.g., 50 mg/kg i.p. for 5 consecutive days) to induce β-cell damage and hyperglycemia.

-

Treatment: this compound (18 nmol/kg) is administered once daily via i.p. injection for 9 weeks.

-

Assessments:

-

Glucose Tolerance Test: Mice are fasted, and a bolus of glucose is administered i.p. Blood glucose levels are monitored over time.

-

Immunohistochemistry: Pancreata are collected, fixed, and sectioned. Immunohistochemical staining for insulin and Ki-67 is performed to assess β-cell mass and proliferation, respectively.

-

3. Cardiac Ischemia-Reperfusion Injury Model:

-

Langendorff Isolated Heart Perfusion:

-

Mice are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Hearts are retrogradely perfused with Krebs-Henseleit buffer. A balloon is inserted into the left ventricle to measure LVDP.

-

Ischemia-Reperfusion Protocol: After a stabilization period, hearts are subjected to global ischemia (e.g., 30 minutes) followed by reperfusion (e.g., 40 minutes). This compound is administered prior to ischemia.

-

Infarct Size Measurement: At the end of reperfusion, hearts are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue.

-

In Vitro Experiments

1. Isolation and Treatment of Primary Hepatocytes:

-

Isolation: Hepatocytes are isolated from mouse livers using a two-step collagenase perfusion technique. The liver is perfused first with a calcium-free buffer and then with a buffer containing collagenase to digest the extracellular matrix.

-

Treatment: Isolated hepatocytes are cultured and treated with this compound at various concentrations and durations.

-

Assessments:

-

Glucose Production Assay: Hepatocytes are incubated in a glucose-free medium with gluconeogenic substrates (e.g., lactate and pyruvate), and glucose released into the medium is measured.

-

cAMP and PKA Activity Assays: Cellular cAMP levels are measured using an enzyme immunoassay. PKA activity is determined by measuring the phosphorylation of a specific substrate.

-

2. β-Cell Protection Assays:

-

Cell Culture: INS-1 β-cells or isolated human islets are cultured under standard conditions.

-

Induction of Glucolipotoxicity: Cells are exposed to high concentrations of glucose (e.g., 25 mM) and oleate (e.g., 0.3 mM) to mimic diabetic conditions.

-

Treatment: this compound is co-incubated with the glucolipotoxic media.

-

Assessments:

-

Cell Viability: Assessed by measuring cellular ATP levels using a luminescence-based assay.

-

Mitochondrial Membrane Potential: Measured using fluorescent dyes like JC-1 or TMRM. A decrease in the red/green fluorescence ratio of JC-1 indicates mitochondrial depolarization.

-

Caspase Activity: Caspase-3/7 activity, a marker of apoptosis, is measured using a fluorometric assay.

-

Mandatory Visualization

Conclusion

The endogenous peptide this compound is emerging as a bioactive molecule with significant physiological roles that are distinct from its parent peptide, GLP-1. Its ability to act independently of the GLP-1 receptor and directly influence mitochondrial function and intracellular signaling pathways in key metabolic tissues highlights its therapeutic potential. For researchers and drug development professionals, understanding the nuanced biology of this compound opens new avenues for the development of novel therapies for metabolic diseases, cardiovascular conditions, and potentially neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the physiological and pharmacological properties of this once-overlooked peptide.

References

An In-Depth Technical Guide to the Synthesis and Purification of GLP-1(28-36)amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis, making its analogues and metabolites subjects of intense research for the treatment of type 2 diabetes. Among these, GLP-1(28-36)amide, a C-terminal nonapeptide fragment of GLP-1, has emerged as a bioactive molecule with therapeutic potential.[1] This technical guide provides a comprehensive overview of the synthesis and purification of this compound. It details the methodologies for solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) purification. Furthermore, this guide elucidates the key signaling pathways through which this compound exerts its biological effects, namely the PKA/β-catenin and mitochondrial-mediated pathways. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound, with the amino acid sequence Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2, is a naturally occurring metabolite of GLP-1.[1] It is formed by the cleavage of its parent peptide by neutral endopeptidase (NEP).[1] Initially considered an inactive byproduct, recent studies have revealed its significant biological activities, including the protection of pancreatic β-cells, improvement of glucose disposal, and amelioration of hepatic steatosis.[2][3] These effects are mediated through GLP-1 receptor-independent mechanisms, primarily involving the activation of the PKA/β-catenin signaling cascade and modulation of mitochondrial function.

The growing interest in this compound necessitates robust and efficient methods for its chemical synthesis and purification to support further research and potential therapeutic development. This guide outlines the established protocols for producing high-purity this compound.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides like this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed due to its milder deprotection conditions compared to the Boc/Bzl strategy.

Synthesis Workflow

The synthesis of this compound proceeds via a stepwise elongation of the peptide chain on a solid support. The general workflow is depicted below.

Caption: Automated Solid-Phase Peptide Synthesis Workflow for this compound.

Experimental Protocol: Fmoc-SPPS

Materials:

-

Rink Amide resin (e.g., Rink Amide MBHA resin)

-

Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvent: DMF

-

Cleavage cocktail (Reagent K): Trifluoroacetic acid (TFA) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with a coupling agent (e.g., HBTU) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test. A negative result (no color change) indicates complete coupling.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Gly, Lys(Boc), Val, Leu, Trp(Boc), Ala, Ile, and Phe.

-

Final Deprotection: After coupling the final amino acid (Fmoc-Phe-OH), perform a final Fmoc deprotection step.

-

Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

-

Cleavage and Side-Chain Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail (Reagent K) for 2-4 hours at room temperature.

-